D-Mannitol-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

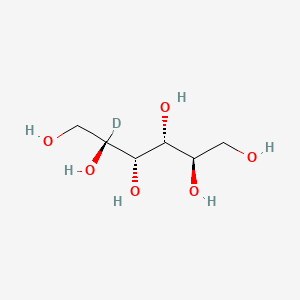

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-JNHZOBAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Mannitol-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of D-Mannitol-d1. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized.

Chemical Properties

This compound is the deuterated form of D-Mannitol, a sugar alcohol. The incorporation of a single deuterium atom results in a slight increase in its molecular weight compared to the unlabeled compound. While specific experimental data for this compound is not extensively published, its physical and chemical properties are expected to be very similar to those of D-Mannitol.

Table 1: General and Physical Properties of D-Mannitol and this compound

| Property | D-Mannitol | This compound (Inferred/Expected) |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₃DO₆ |

| Molecular Weight | 182.17 g/mol | approx. 183.18 g/mol |

| Appearance | White crystalline powder or granules | White crystalline powder or granules |

| Taste | Sweet | Sweet |

| Odor | Odorless | Odorless |

| Melting Point | 166-170 °C | Expected to be very similar to D-Mannitol |

| Boiling Point | 290-295 °C at 3.5 mmHg | Expected to be very similar to D-Mannitol |

| Solubility in Water | Soluble | Soluble |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. |

Chemical Structure

D-Mannitol is a polyol with the stereochemical configuration (2R,3R,4R,5R). In this compound, one of the hydrogen atoms is replaced by a deuterium atom. Based on commercially available deuterated analogs such as D-Mannitol-1,1'-d2, the deuterium in this compound is most likely located at the C1 position.

The structure of this compound can be represented as follows:

Figure 1: Chemical Structure of this compound (deuterium at C1)

Experimental Protocols

The characterization of this compound involves standard analytical techniques, with slight modifications in data interpretation to account for the deuterium label.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for confirming the identity and isotopic purity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the desired information; for observing exchangeable protons, a non-deuterated solvent might be used in some specialized experiments.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Observations: The spectrum of this compound will be very similar to that of unlabeled D-Mannitol, with the key difference being the signal corresponding to the proton at the C1 position. This signal will be significantly reduced in intensity or absent, depending on the isotopic enrichment. The coupling patterns of adjacent protons may also be simplified.

-

-

²H (Deuterium) NMR:

-

If available, a deuterium probe can be used to directly observe the deuterium signal.

-

Expected Observations: A single resonance corresponding to the deuterium at the C1 position would confirm the location of the label.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Observations: The carbon spectrum will be very similar to that of unlabeled D-Mannitol. The carbon atom bonded to the deuterium (C1) may show a slightly shifted resonance and a different splitting pattern in a proton-coupled spectrum due to C-D coupling.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the incorporation of the deuterium atom.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, water).

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.

-

Analysis:

-

Acquire a full scan mass spectrum in positive or negative ion mode. Adduct formation (e.g., [M+Na]⁺) is common for polyols.

-

Expected Observations: The mass spectrum of this compound will show a molecular ion peak (or adduct ion) that is one mass unit higher than that of unlabeled D-Mannitol. For example, the [M+Na]⁺ adduct for unlabeled D-Mannitol appears at m/z 205.07, while for this compound, it would be expected at approximately m/z 206.07. The isotopic distribution pattern will also be altered by the presence of deuterium.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual synthesis pathway.

Caption: Logical workflow for the synthesis and characterization of this compound.

Synthesis and Purification of D-Mannitol-d1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. Isotopically labeled compounds like this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based analyses. This document outlines a feasible synthetic route, detailed purification protocols, and relevant analytical data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reduction of a suitable precursor, D-mannono-γ-lactone, using a deuterated reducing agent. This method introduces a deuterium atom specifically at the C1 position of the D-mannitol molecule.

Synthetic Scheme

The overall reaction scheme is as follows:

D-mannono-γ-lactone is reduced by sodium borodeuteride (NaBD₄) in an appropriate solvent, followed by a workup to yield this compound.

Experimental Protocol: Reduction of D-mannono-γ-lactone

This protocol is based on established methods for the reduction of sugar lactones.

Materials:

-

D-mannono-γ-lactone

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Dowex® 50W-X8 (H⁺ form) ion-exchange resin

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve D-mannono-γ-lactone in anhydrous ethanol. Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borodeuteride to the stirred solution. The molar ratio of D-mannono-γ-lactone to NaBD₄ should be approximately 1:1.2 to ensure complete reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting lactone indicates the completion of the reaction.

-

Quenching and Neutralization: Once the reaction is complete, cautiously add 1M HCl to quench the excess NaBD₄ and neutralize the solution.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Borate Removal: The resulting residue contains the product and borate salts. To remove the borates, repeatedly add methanol and evaporate to dryness. This process converts borates to volatile trimethyl borate.

-

Ion Exchange Chromatography: Dissolve the residue in deionized water and pass it through a column packed with Dowex® 50W-X8 (H⁺ form) resin to remove any remaining inorganic salts.

-

Final Product Isolation: Collect the eluate and evaporate the solvent to obtain crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material, byproducts, and residual salts. A combination of recrystallization and ion-exchange chromatography is recommended for achieving high purity.

Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water.

-

Slowly add ethanol (a common anti-solvent for mannitol) to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with cold ethanol.

-

Dry the purified crystals under vacuum.

Ion-Exchange Chromatography

For removal of ionic impurities, a final pass through an ion-exchange column can be performed as described in the synthesis protocol (Step 7).

Data Presentation

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Starting Material | D-mannono-γ-lactone | Commercially available. |

| Reducing Agent | Sodium borodeuteride (NaBD₄) | Deuterium source. |

| Solvent | Anhydrous Ethanol | For the reduction reaction. |

| Reaction Temperature | 0°C to Room Temperature | Controlled addition of NaBD₄ is crucial. |

| Theoretical Yield | ~101% (by mass, from lactone) | C₆H₁₀O₆ + [D] → C₆H₁₃DO₆ |

| Expected Purity (Post-Purification) | >98% | Assessed by NMR and Mass Spectrometry. |

Analytical Characterization

| Technique | Expected Results for this compound |

| ¹H NMR | The proton signal corresponding to the C1 position will be absent or significantly reduced. The remaining proton signals will be consistent with the D-mannitol backbone. |

| ¹³C NMR | The carbon signal for C1 will show a characteristic splitting pattern due to coupling with deuterium. |

| Mass Spectrometry (MS) | The molecular ion peak will be shifted by +1 m/z unit compared to unlabeled D-mannitol, confirming the incorporation of one deuterium atom. |

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for a metabolic tracer study using this compound.

D-Mannitol-d1: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. This document is intended to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Isotopic and Chemical Purity

The utility of this compound in scientific research, particularly in tracer studies and as an internal standard in mass spectrometry, is critically dependent on its isotopic and chemical purity. While specific data for this compound is not always publicly available from all suppliers, this section outlines the expected purity parameters and the analytical methods used for their determination.

Table 1: Representative Purity Specifications for Labeled D-Mannitol

| Parameter | Specification | Analytical Method |

| Isotopic Purity (this compound) | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 98% | HPLC, NMR Spectroscopy |

| Appearance | White to off-white solid | Visual Inspection |

Note: The data presented is based on typical specifications for isotopically labeled compounds and may vary between suppliers. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot of this compound being used.

Determination of Isotopic Purity

The isotopic enrichment of this compound is a critical parameter that defines the percentage of molecules containing the deuterium isotope at the specified position.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or water.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The mass spectrum of the sample is acquired in the appropriate mass range to observe the molecular ion or a characteristic fragment ion.

-

Data Analysis: The relative intensities of the ion corresponding to this compound (M+1) and the unlabeled D-Mannitol (M) are measured. The isotopic purity is calculated based on the ratio of these intensities, correcting for the natural abundance of isotopes.

Experimental Protocol: Isotopic Purity Determination by NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the proton at the deuterated position is indicative of high isotopic enrichment. For quantitative analysis, a ¹³C NMR or a specific deuterium NMR experiment may be performed.

-

Data Analysis: The integral of the residual proton signal at the labeled position is compared to the integrals of other non-deuterated protons in the molecule to determine the level of deuteration.

Stability

The stability of this compound is essential for ensuring the accuracy and reproducibility of experimental results over time. Stability studies are conducted to evaluate the effects of various environmental factors, such as temperature, humidity, and light, on the integrity of the compound.

Table 2: Recommended Storage and Stability Testing Conditions

| Study Type | Storage Conditions | Duration |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 24 months or longer |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Recommended Storage | Room temperature, protected from light and moisture | Indefinite (with periodic re-evaluation) |

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound, a High-Performance Liquid Chromatography (HPLC) method with a suitable detector is commonly employed.

Experimental Protocol: Stability-Indicating HPLC-UV Method

-

Chromatographic System:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its potential degradants.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Detector: A UV detector set at a low wavelength (e.g., ~200 nm) as mannitol has no strong chromophore, or a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

-

Sample Preparation: Solutions of this compound are prepared in the mobile phase or a compatible solvent at a known concentration.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting this compound to stress conditions such as:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 24 hours.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analysis: The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-separated from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity of the method.

Metabolic Pathway of D-Mannitol

D-Mannitol plays a role in various metabolic pathways. In humans, it is only minimally metabolized.[1] However, in many microorganisms, it is an important intermediate in carbohydrate metabolism. The following diagram illustrates a common pathway for mannitol metabolism.[2]

Caption: A simplified diagram of the D-Mannitol metabolic pathway.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound.

Caption: Workflow for a comprehensive stability study of this compound.

References

An In-depth Technical Guide to the Deuterium Labeling Position in D-Mannitol-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D-Mannitol-d1, with a specific focus on the precise location of the deuterium isotope. This document is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and metabolic research who utilize isotopically labeled compounds.

Introduction

D-Mannitol, a sugar alcohol, is widely used in the pharmaceutical industry as an excipient, an osmotic diuretic, and a research chemical. Deuterium-labeled D-Mannitol (this compound) serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The precise knowledge of the deuterium labeling position is critical for the accurate interpretation of experimental results. This guide elucidates the synthetic route to this compound and provides the rationale for the specific location of the deuterium atom.

Deuterium Labeling Position in this compound

The single deuterium atom in this compound is located at the C2 position . This is a direct consequence of the most common and efficient synthetic route for its preparation, which involves the reduction of D-fructose.

The synthesis proceeds via the reduction of the ketone functional group at the C2 position of D-fructose. When a deuterium source is used as the reducing agent, the deuterium atom is incorporated at this specific carbon atom.

Synthetic Pathway and Mechanism

The primary method for the synthesis of this compound is the reduction of D-fructose using a deuterated reducing agent, most commonly sodium borodeuteride (NaBD₄).

Reaction Scheme

The overall reaction can be summarized as follows:

D-Fructose + NaBD₄ → D-Mannitol-2-d1 + D-Sorbitol-2-d1

The reduction of the planar carbonyl group of D-fructose can occur from two faces, leading to the formation of two epimers: D-Mannitol and D-Sorbitol. Both products will contain a deuterium atom at the C2 position. The separation of these two diastereomers is typically achieved by chromatography.

DOT Script of the Synthetic Pathway

Caption: Synthetic pathway for D-Mannitol-2-d1 via reduction of D-fructose.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Synthesis of D-Mannitol-2-d1

Materials:

-

D-Fructose

-

Sodium borodeuteride (NaBD₄)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Dissolution: Dissolve D-fructose in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride in the same solvent to the D-fructose solution with constant stirring. The molar ratio of NaBD₄ to fructose should be optimized, but a slight excess of the reducing agent is typically used.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reduction. Quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess borodeuteride.

-

Borate Removal: Evaporate the solvent under reduced pressure. The resulting residue contains the product mixture and borate salts. To remove the borates, repeatedly add methanol to the residue and evaporate under reduced pressure. This process converts the borates into volatile trimethyl borate.

-

Purification: The crude product, a mixture of D-Mannitol-2-d1 and D-Sorbitol-2-d1, is purified using column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and methanol, can be employed to separate the two epimers.

-

Characterization: Collect the fractions containing D-Mannitol-2-d1 and confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The successful synthesis and characterization of D-Mannitol-2-d1 would yield the following expected data.

Mass Spectrometry Data

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

| D-Mannitol | C₆H₁₄O₆ | 183.0863 |

| This compound | C₆H₁₃DO₆ | 184.0926 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

In the ¹H NMR spectrum of D-Mannitol-2-d1, the signal corresponding to the proton at the C2 position will be significantly diminished or absent compared to the spectrum of unlabeled D-Mannitol. The coupling patterns of the adjacent protons at C1 and C3 will also be altered due to the absence of coupling to the C2 proton. In the ¹³C NMR spectrum, the signal for the C2 carbon will show a characteristic triplet (due to C-D coupling) and a slight isotopic shift compared to the unlabeled compound.

Logical Workflow for Isotopic Labeling

The decision-making process for determining the labeling position in this compound is based on fundamental principles of organic chemistry.

DOT Script of the Logical Workflow

Caption: Logical workflow for determining the deuterium labeling position.

Conclusion

The deuterium atom in this compound is definitively located at the C2 position. This is a direct result of the synthetic methodology, which involves the stereoselective reduction of the C2 carbonyl group of D-fructose using a deuterated reducing agent. Understanding this fundamental aspect of its synthesis is crucial for researchers employing this compound in their studies, ensuring the accurate design and interpretation of experiments.

D-Mannitol-d1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. This document outlines its core properties, relevant experimental protocols, and metabolic context.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for easy reference.

| Parameter | Value |

| CAS Number | 75607-68-0[1] |

| Molecular Formula | C₆H₁₃DO₆[1] |

| Molecular Weight | 183.18 g/mol |

| Appearance | White crystalline powder or granules |

| Solubility | Freely soluble in water |

Metabolic Pathway of D-Mannitol

D-Mannitol plays a role in the metabolism of various organisms, including bacteria and fungi. It can be synthesized from fructose-6-phosphate and subsequently converted to fructose. The following diagram illustrates a simplified bacterial metabolic pathway for D-Mannitol.

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic flux studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed methodologies for these key applications.

Quantification of D-Mannitol in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted for the analysis of D-Mannitol in urine samples, a common application in studies of intestinal permeability.

a. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 3 minutes to ensure homogeneity.

-

Centrifuge the samples at 9,000 rpm for 6 minutes to pellet any particulate matter.

-

Prepare a stock solution of the internal standard, this compound, in a 75:25 acetonitrile/water mixture.

-

In a clean microcentrifuge tube, add 10 µL of the supernatant from the centrifuged urine sample to 100 µL of the this compound internal standard solution.

-

Dilute the mixture to a final volume of 2 mL with the acetonitrile/water mixture.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the separation of polar compounds like mannitol.

-

Mobile Phase: A gradient elution using a mixture of an aqueous fraction (e.g., 5.0 mmol/L ammonium acetate solution) and an organic fraction (e.g., acetonitrile with 0.05% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.

-

Monitored Transitions:

-

D-Mannitol: Monitor the appropriate precursor to product ion transition.

-

This compound (Internal Standard): Monitor the corresponding precursor to product ion transition, which will be shifted by one mass unit due to the deuterium label.

-

-

Quantification: The concentration of D-Mannitol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-Mannitol and a constant concentration of this compound.

Protocol for In Vitro Metabolic Flux Analysis using NMR Spectroscopy

This protocol outlines a general workflow for tracing the metabolism of this compound in cell cultures.

a. Cell Culture and Labeling

-

Culture the cells of interest in a suitable medium until they reach the desired confluency.

-

Replace the standard culture medium with a medium containing this compound as the sole or primary source of mannitol. The concentration should be sufficient for NMR detection (typically in the mM range).

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled mannitol.

b. Metabolite Extraction

-

Quench the metabolic activity rapidly by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., a methanol/water mixture).

-

Scrape the cells and collect the cell lysate.

-

Separate the soluble metabolites from the insoluble cell debris by centrifugation.

-

Lyophilize or dry the supernatant containing the metabolites.

c. NMR Spectroscopy

-

Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D₂O) suitable for NMR analysis.

-

Transfer the sample to an NMR tube.

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C, HSQC) on a high-field NMR spectrometer.

-

Data Analysis: The incorporation of the deuterium label from this compound into downstream metabolites can be traced by the appearance of specific signals and changes in the splitting patterns of the NMR spectra. This information provides insights into the metabolic pathways and fluxes.

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the administration of a drug formulated with D-Mannitol, where this compound could be used as a co-administered tracer.

References

Solubility Profile of D-Mannitol-d1 in Common Laboratory Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solubility of D-Mannitol-d1 in various laboratory solvents. Due to the limited availability of specific solubility data for the deuterated form, this document leverages data for D-Mannitol as a close and reliable proxy. The underlying principle is that the substitution of a hydrogen atom with a deuterium atom does not significantly alter the physicochemical properties, including solubility, of the molecule.

Data Presentation: Solubility of D-Mannitol

The following table summarizes the known solubility of D-Mannitol in a range of common laboratory solvents. This data is compiled from various chemical and pharmaceutical sources.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | 1 g/5.5 mL; ~230 g/L at room temperature; 182 g/L at 20°C[1][2][3] | Soluble, Clear Colorless Solution[4] |

| Ethanol | 1 g/83 mL[2] | Very Slightly Soluble[5][6] |

| Glycerol | 1 g/18 mL[2] | Soluble |

| Pyridine | - | Soluble[2] |

| Aniline | - | Soluble[2] |

| Ether | - | Insoluble[2][6] |

| Other Organic Solvents | - | Practically Insoluble in most[5][7] |

Experimental Protocols: Determining Solubility

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the solubility of a polar compound like mannitol.

References

- 1. Mannitol | 87-78-5 [chemicalbook.com]

- 2. D-Mannitol, MP Biomedicals 500 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 3. D-Mannitol =98 69-65-8 [sigmaaldrich.com]

- 4. D-Mannitol [sorachim.com]

- 5. D-Mannitol | 69-65-8 [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. D-Mannitol | 69-65-8 [amp.chemicalbook.com]

The Subtle Shift: A Technical Guide to the Natural Abundance of Deuterium and its Influence on D-Mannitol-d1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of deuterium's natural abundance and its tangible effects on the physicochemical and biological properties of D-Mannitol when a single hydrogen atom is replaced by its heavier isotope, creating D-Mannitol-d1. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and the potential implications for research and drug development.

The Natural Abundance of Deuterium: A Foundational Overview

Hydrogen, the most abundant element in the universe, primarily exists as the isotope protium (¹H), containing a single proton. However, a stable, heavier isotope, deuterium (²H or D), also exists, possessing one proton and one neutron. While seemingly a minor variation, this additional neutron imparts a significant mass difference, influencing the physical and chemical behavior of any molecule it becomes a part of.

The natural abundance of deuterium is relatively low, with approximately 156.25 deuterium atoms for every million hydrogen atoms in Earth's oceans, which translates to about one deuterium atom for every 6,400 hydrogen atoms.[1] This seemingly small fraction is a crucial parameter in various scientific disciplines, from hydrology to metabolic research.

| Isotope of Hydrogen | Symbol | Protons | Neutrons | Natural Abundance (%) |

| Protium | ¹H | 1 | 0 | ~99.985 |

| Deuterium | ²H or D | 1 | 1 | ~0.015 |

| Tritium | ³H or T | 1 | 2 | Trace (Radioactive) |

This compound: The Impact of a Single Isotopic Substitution

D-Mannitol, a sugar alcohol, is a widely used excipient in the pharmaceutical industry and a therapeutic agent in its own right. The strategic replacement of a single protium atom with a deuterium atom to create this compound can lead to profound, albeit subtle, changes in its properties. This is primarily due to the Kinetic Isotope Effect (KIE) .

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] Because deuterium is heavier than protium, the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.

Physicochemical Properties

While specific experimental data for the physicochemical properties of this compound is not extensively published, the known effects of deuteration on other molecules allow for informed predictions.

| Property | D-Mannitol | This compound (Predicted) | Rationale for Change |

| Melting Point (°C) | 166-168 | Slightly higher | Stronger intermolecular forces due to lower zero-point energy of C-D bonds. |

| Boiling Point (°C) | 290-295 (decomposes) | Slightly higher | Increased molecular weight and stronger intermolecular forces. |

| Solubility in Water | High | Slightly lower | Altered hydrogen bonding dynamics due to the presence of deuterium. |

| Molecular Weight ( g/mol ) | 182.17 | 183.18 | Addition of one neutron. |

The Kinetic Isotope Effect in Enzymatic Oxidation

The metabolism of D-Mannitol is a critical area where the KIE of deuterium substitution can be observed. One of the key enzymes in this process is mannitol dehydrogenase. Studies on the enzymatic oxidation of mannitol have demonstrated a significant kinetic isotope effect. For instance, the primary deuterium kinetic isotope effect on the kcat/Km value for mannitol oxidation by Pseudomonas fluorescens mannitol dehydrogenase was found to be 1.8 at pH 9 and below.[3] In the reverse reaction, fructose reduction, the primary deuterium isotope effect on the kcat/Kfructose value was maximal at pH 7 with a value of 2.5.[3]

This slowing of the metabolic rate can have significant implications for the pharmacokinetic and pharmacodynamic profile of a drug. A slower metabolism can lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen.[4][5]

Experimental Protocols

Synthesis of this compound

A likely synthetic route to this compound involves the reduction of D-fructose-d1. A detailed experimental protocol would be as follows:

Objective: To synthesize this compound via the reduction of D-fructose-d1.

Materials:

-

D-fructose-d1

-

Sodium borodeuteride (NaBD₄)

-

Ethanol (anhydrous)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve D-fructose-d1 in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

-

Reduction: Slowly add a solution of sodium borodeuteride (NaBD₄) in ethanol to the cooled D-fructose-d1 solution while stirring vigorously. The addition should be dropwise to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, carefully quench the excess NaBD₄ by the slow addition of acetic acid until the effervescence ceases. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Cation Exchange: Pass the resulting solution through a column packed with Dowex 50W-X8 resin (H⁺ form) to remove sodium ions.

-

Solvent Removal: Concentrate the eluate using a rotary evaporator to obtain a crude solid.

-

Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., methanol/water) to obtain the pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.

Characterization of this compound

Objective: To confirm the incorporation of deuterium at the C1 position and to verify the overall structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Spectral Analysis:

-

In the ¹H NMR spectrum, the signal corresponding to the proton at the C1 position will be significantly reduced or absent, confirming deuteration at this site. The integration of the remaining proton signals should be consistent with the structure of D-Mannitol.

-

In the ¹³C NMR spectrum, the signal for the C1 carbon will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium atom (spin I=1), and its chemical shift may be slightly upfield compared to non-deuterated D-Mannitol.

-

Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern to confirm the position of the deuterium label.

Instrumentation:

-

Mass Spectrometer (e.g., ESI-QTOF or similar)

-

Appropriate solvent for sample introduction (e.g., methanol/water)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

-

Data Acquisition: Obtain a high-resolution mass spectrum in positive or negative ion mode.

-

Data Analysis:

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (183.18 g/mol ).

-

Analyze the fragmentation pattern. The fragments containing the C1 position will show a mass shift of +1 Da compared to the corresponding fragments of non-deuterated D-Mannitol.

-

Visualizing Key Concepts and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Natural abundance of hydrogen isotopes.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Storage and Handling of D-Mannitol-d1

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive recommendations for the proper storage and handling of D-Mannitol-d1, drawing upon established data for D-Mannitol. While specific stability studies on this compound are not widely available in public literature, the principles outlined below are based on the well-documented physicochemical properties of the non-deuterated form and general guidelines for isotopically labeled compounds. The deuteration at a single position is not expected to significantly alter the compound's storage requirements under normal laboratory conditions.

Storage Recommendations

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on data for D-Mannitol.

1.1. General Storage Conditions

This compound should be stored in a tightly sealed container to prevent contamination and moisture uptake. The storage area should be cool, dry, and well-ventilated.[1]

1.2. Quantitative Storage Parameters

The following table summarizes the key quantitative parameters for the storage of D-Mannitol.

| Parameter | Recommended Condition | Notes |

| Temperature | 20°C to 25°C (68°F to 77°F)[1][2] | Protect from freezing.[1][2][3][4] Brief exposure to temperatures up to 40°C is generally acceptable for solutions.[4] |

| Humidity | Dry environment | D-Mannitol is freely soluble in water; therefore, it is important to protect it from moisture to prevent clumping and degradation. |

| Light Exposure | Protect from bright light | While not highly photosensitive, protection from prolonged exposure to intense light is a good practice. |

| Inert Atmosphere | Recommended for long-term storage at elevated temperatures | Studies on D-Mannitol show degradation in the presence of air at high temperatures (e.g., 180°C).[5][6] For ambient storage, this is less critical. |

Handling Procedures

Adherence to proper handling procedures is essential to ensure the safety of personnel and maintain the quality of the material.

2.1. Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE should be worn:

-

Gloves: Impervious gloves to prevent skin contact.[1]

-

Eye Protection: Safety glasses with side shields.[1]

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: In case of dust formation, a dust respirator is recommended.[1]

2.2. General Handling Practices

-

Handle in a well-ventilated area to avoid inhalation of dust.[1]

-

Avoid the formation of dust during handling and dispensing.[1]

-

Prevent contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials.

2.3. Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[7]

Stability Profile

The stability of D-Mannitol is well-documented, and this information serves as a strong basis for understanding the stability of this compound.

3.1. Thermal Stability

D-Mannitol is thermally stable at ambient temperatures. However, it can undergo degradation at elevated temperatures.

| Condition | Observation |

| Melting Point | 167-170 °C |

| Decomposition Temperature | Thermal decomposition begins at approximately 300.15°C.[7][8] |

| High-Temperature Storage | Prolonged heating at 180°C, especially in the presence of air, leads to degradation, indicated by browning and changes in consistency.[5][6] |

| Thermal Cycling | Repeated melting and freezing cycles in the presence of oxygen can lead to a decrease in the melting enthalpy.[9] |

3.2. Polymorphism

D-Mannitol can exist in three main polymorphic forms: α, β, and δ. The β form is the most thermodynamically stable.[10] The specific polymorphic form can be influenced by manufacturing and processing conditions. For consistent results in research and development, it is important to be aware of the polymorphic form of the material.

Experimental Protocols

The following are general methodologies for key experiments related to the stability and analysis of D-Mannitol, which can be adapted for this compound.

4.1. Protocol for Isothermal Stability Testing

-

Sample Preparation: Accurately weigh samples of this compound into vials suitable for the chosen temperature and humidity conditions.

-

Storage: Place the vials in controlled environment chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated analytical method.

-

Data Evaluation: Evaluate any changes in the physical appearance, purity, and degradation profile over time.

4.2. Analytical Method for Purity and Degradation Products

A common method for the analysis of D-Mannitol is High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection.[11][12]

-

Column: A column suitable for sugar analysis, such as one with a strong cation-exchange resin in the calcium form (USP L19).[11]

-

Mobile Phase: Degassed water.[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Column Temperature: 85°C.[11]

-

Detector: Refractive Index Detector at 40°C.[11]

-

Injection Volume: 20 µL.[11]

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of the this compound being tested at a similar concentration to the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity can be determined by comparing the peak area of the analyte to the total peak area.

Visualizations

5.1. Logical Workflow for Storage and Handling

Caption: Workflow for the proper storage and handling of this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mannitol IV (Mannitol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. researchgate.net [researchgate.net]

- 6. aimspress.com [aimspress.com]

- 7. scialert.net [scialert.net]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control [mdpi.com]

- 11. glsciences.com [glsciences.com]

- 12. usp.org [usp.org]

A Technical Guide to High-Purity D-Mannitol-d1 for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Availability, Quality Specifications, and Experimental Applications

This technical guide provides a comprehensive overview of commercially available high-purity deuterated D-Mannitol, specifically focusing on D-Mannitol-d1 and its more heavily labeled analogue, D-Mannitol-d8. This document is intended for researchers, scientists, and drug development professionals who require these stable isotope-labeled compounds for a variety of applications, including metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry.

Commercial Suppliers and Quantitative Specifications

A summary of the available quantitative data is presented in the table below for ease of comparison. Researchers are advised to contact the suppliers directly to obtain Certificates of Analysis for the most current and complete product specifications.

| Supplier | Product Name | Catalog Number | Stated Purity/Isotopic Enrichment |

| MedChemExpress | D-Mannitol-d (Mannitol-d1) | HY-N0378S5 | Data not readily available. A Certificate of Analysis for the non-deuterated D-Mannitol (HY-N0378) indicates a purity of ≥98.0% by NMR, and the D-Mannitol (Standard) (HY-N0378R) shows a purity of 99.91% by HPLC.[1][2] |

| MedChemExpress | D-Mannitol-d8 | HY-N0378S | Data not readily available. Product is described as the deuterium-labeled D-Mannitol for research use.[1][3][4][5] |

| CymitQuimica | D-Mannitol-1,1,2,3,4,5,6,6-d8 | 3U-D7250 | 99 atom % D[6] |

Key Experimental Applications and Methodologies

Deuterium-labeled compounds, such as this compound, are invaluable tools in various scientific disciplines. Their primary applications lie in their use as tracers for metabolic studies and as internal standards for quantitative analysis by mass spectrometry.

Metabolic Tracing and Flux Analysis

The core principle behind using isotopically labeled compounds in metabolic studies is the ability to track the movement and transformation of molecules within a biological system. The deuterium label in this compound acts as a silent reporter, allowing researchers to distinguish it from the endogenous, unlabeled mannitol pool. This is particularly useful in studies of carbohydrate metabolism and polyol pathway activity.

Logical Workflow for a Metabolic Tracing Experiment:

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample processing and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass, which is precisely the case for this compound relative to endogenous D-Mannitol. The co-elution of the analyte and the internal standard during chromatography, coupled with their distinct mass-to-charge ratios, allows for highly accurate and precise quantification.

Experimental Protocol: Quantification of D-Mannitol in a Biological Matrix using this compound as an Internal Standard

1. Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled D-Mannitol of a known high concentration in a suitable solvent (e.g., water or methanol).

-

Prepare a stock solution of this compound at a known concentration.

-

Create a series of calibration standards by serially diluting the unlabeled D-Mannitol stock solution and adding a fixed concentration of the this compound internal standard to each.

2. Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, urine, or cell lysate), add a precise amount of the this compound internal standard solution.

-

Perform a protein precipitation step, typically by adding a cold organic solvent such as acetonitrile or methanol.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto an appropriate liquid chromatography column (e.g., a HILIC or reversed-phase column) coupled to a tandem mass spectrometer.

-

Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both unlabeled D-Mannitol and this compound.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled D-Mannitol in the calibration standards.

-

Determine the concentration of D-Mannitol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard:

Signaling Pathways and Logical Relationships

While D-Mannitol itself is generally considered metabolically inert in many mammalian systems, it is a key component of the polyol pathway. This pathway is implicated in diabetic complications. The use of deuterated mannitol can help elucidate the kinetics and flux through this pathway under various physiological and pathological conditions.

Simplified Polyol Pathway:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note: Quantification of D-Mannitol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

D-Mannitol is a sugar alcohol used as an osmotic diuretic and as a probe for assessing intestinal permeability. Accurate quantification of D-Mannitol in plasma is crucial for pharmacokinetic studies and for evaluating its clinical applications. This application note details a robust and sensitive method for the determination of D-Mannitol in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs D-Mannitol-d1 as an internal standard (IS) to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis.

Experimental Workflow

The overall experimental workflow for the quantification of D-Mannitol in plasma is depicted below.

Application Notes and Protocols for LC-MS/MS Analysis of D-Mannitol with D-Mannitol-d1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of D-Mannitol in biological matrices, such as human plasma and urine, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, D-Mannitol-d1, to ensure high accuracy and precision.

Introduction

D-Mannitol is a six-carbon sugar alcohol used as an osmotic diuretic, a diagnostic agent for assessing intestinal permeability, and an excipient in pharmaceutical formulations.[1] Accurate quantification of D-Mannitol in biological fluids is crucial for clinical diagnostics, pharmacokinetic studies, and quality control in drug manufacturing. This LC-MS/MS method offers high selectivity and sensitivity for the determination of D-Mannitol. The use of a deuterated internal standard (IS), this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

D-Mannitol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Hydroxide (or Ammonium Acetate)

-

Formic Acid (optional, for mobile phase modification)

-

Human Plasma (drug-free)

-

Human Urine (drug-free)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve D-Mannitol and this compound in water to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the D-Mannitol primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

-

To 50 µL of plasma, add 150 µL of the Internal Standard Working Solution (100 ng/mL) in cold acetonitrile. The ratio of acetonitrile to plasma should be 3:1 (v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Label microcentrifuge tubes for each sample, calibrator, and QC sample.

-

To 50 µL of urine, add 450 µL of the Internal Standard Working Solution (100 ng/mL).[3][4]

-

Vortex the mixture for 30 seconds.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and can be optimized for the specific instrumentation used.

-

LC System: A UPLC or HPLC system capable of binary gradient elution.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar D-Mannitol.

-

Example: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

-

Mobile Phase A: Water with 5 mM Ammonium Hydroxide (or 10 mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 15 | 85 |

| 3.0 | 0.4 | 50 | 50 |

| 3.1 | 0.4 | 15 | 85 |

| 5.0 | 0.4 | 15 | 85 |

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. ESI in negative mode is often preferred for sugars due to lower background noise.

-

Key Parameters:

-

Capillary Voltage: 2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimize for the specific instrument.

-

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| D-Mannitol | 181.1 | 89.1 | 100 | 15 |

| This compound | 182.1 | 89.1 | 100 | 15 |

Note: The product ion for this compound assumes the deuterium is not lost during this specific fragmentation. Fragmentation of the deprotonated mannitol molecule can yield several product ions.[4] The transition should be confirmed and optimized on the specific mass spectrometer being used.

Data Presentation and Analysis

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines. The following tables summarize the key parameters of the LC-MS/MS method and typical validation results.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | HILIC (e.g., BEH Amide, 2.1x100mm, 1.7µm) |

| Mobile Phase | A: Water + 5mM NH4OH, B: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition (Mannitol) | 181.1 -> 89.1 |

| MRM Transition (Mannitol-d1) | 182.1 -> 89.1 |

| Total Run Time | 5 minutes |

Table 2: Method Validation Summary (Example Data)

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Recovery | > 85% |

| Matrix Effect | < 15% |

These values are typical and should be established for each specific laboratory implementation.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

Caption: LC-MS/MS workflow for D-Mannitol analysis.

Analytical Method Validation Logic

This diagram outlines the logical relationship between the key components of analytical method validation.

Caption: Key parameters for analytical method validation.

References

D-Mannitol-d1 as a Tracer for In Vivo Metabolic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a six-carbon sugar alcohol, is minimally metabolized in mammals and is primarily excreted unchanged in the urine. Its low permeability across the intestinal epithelium makes it a valuable tool for assessing gut permeability. When labeled with a stable isotope such as deuterium (D-Mannitol-d1), it becomes a powerful tracer for in vivo metabolic studies. This allows for the precise quantification of its absorption and excretion, providing a sensitive measure of intestinal barrier function without the confounding effects of endogenous mannitol. These application notes provide detailed protocols for the use of this compound as a tracer in in vivo research.

Applications

The primary application of this compound as an in vivo tracer is in the assessment of intestinal permeability, often in conjunction with a larger, less permeable sugar like lactulose. An increased urinary ratio of the two is indicative of a compromised intestinal barrier, a condition associated with various gastrointestinal and systemic diseases.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data relevant to in vivo studies using mannitol as a probe for intestinal permeability. Note that these values are derived from studies using unlabeled mannitol but provide a baseline for designing experiments with this compound.

Table 1: Pharmacokinetic Properties of D-Mannitol in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~20% | [1] |

| Volume of Distribution | 0.5 L/kg | [1] |

| Metabolism | Not metabolized | [1] |

| Elimination Half-life | 72 minutes | [1] |

| Primary Route of Excretion | Urine |

Table 2: Representative Lactulose:Mannitol Ratios (LMR) in Human Urine for Intestinal Permeability Assessment

| Subject Group | Pooled Lactulose:Mannitol Ratio (LMR) (95% CI) | Reference |

| Healthy Controls | 0.014 (0.006–0.022) | |

| Untreated Celiac Disease | 0.133 (0.089–0.178) | |

| Treated Celiac Disease | 0.037 (0.019–0.055) | |

| Active Crohn's Disease | 0.093 (0.031–0.156) | |

| Inactive Crohn's Disease | 0.028 (0.015–0.041) |

Experimental Protocols

Protocol 1: In Vivo Assessment of Intestinal Permeability in a Rodent Model using this compound

This protocol describes the oral administration of this compound to rodents and the subsequent collection of urine for the analysis of tracer excretion.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Metabolic cages for urine collection

-

Gavage needles

-

Microcentrifuge tubes

-

-80°C freezer

-

LC-MS/MS or GC-MS system

Procedure:

-

Animal Acclimatization: House animals in individual metabolic cages for at least 24 hours prior to the study to allow for acclimatization and to obtain baseline urine samples.

-

Fasting: Fast animals overnight (12-16 hours) with free access to water.

-

Tracer Preparation: Prepare a solution of this compound in sterile saline at a concentration of 10 mg/mL. The exact concentration can be adjusted based on the analytical sensitivity.

-

Tracer Administration: Administer the this compound solution orally via gavage at a dose of 100 mg/kg body weight.

-

Urine Collection: Collect urine over a defined period, typically 6 to 24 hours, in collection tubes placed on ice or containing a preservative (e.g., sodium azide).

-

Sample Processing: At the end of the collection period, measure the total volume of urine. Centrifuge the urine samples at 1,500 x g for 10 minutes at 4°C to remove any particulate matter.

-

Sample Storage: Store the urine supernatant at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Urine

This protocol outlines the preparation of urine samples for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Urine samples containing this compound

-

Internal standard (e.g., 13C-labeled mannitol or another non-endogenous polyol)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

-

0.22 µm syringe filters

-

Autosampler vials

Procedure:

-

Thawing: Thaw frozen urine samples on ice.

-

Internal Standard Spiking: Add a known concentration of the internal standard to each urine sample.

-

Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to 1 volume of urine to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Analysis: Analyze the samples by LC-MS/MS.

Protocol 3: GC-MS Analysis of this compound in Urine

This protocol provides an alternative method for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), which requires derivatization.

Materials:

-

Urine samples containing this compound

-

Internal standard (e.g., myo-inositol)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Thawing and Spiking: Thaw urine samples and spike with the internal standard.

-

Drying: Lyophilize a 100 µL aliquot of each urine sample.

-

Derivatization:

-

Add 50 µL of pyridine to the dried sample and vortex.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Incubate at 70°C for 1 hour.

-

-

Extraction: After cooling to room temperature, add 100 µL of ethyl acetate and vortex.

-

Centrifugation: Centrifuge at 2,000 x g for 5 minutes.

-

Transfer: Transfer the supernatant to a GC-MS autosampler vial.

-

Analysis: Inject the sample into the GC-MS for analysis.

Visualization of Pathways and Workflows

References

Application Notes and Protocols for D-Mannitol Analysis Using D-Mannitol-d1 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of D-Mannitol in various biological and pharmaceutical matrices, employing D-Mannitol-d1 as an internal standard to ensure accuracy and precision. The methodologies outlined below are intended for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

D-Mannitol is a sugar alcohol used as a therapeutic osmotic diuretic and as an excipient in pharmaceutical formulations. Accurate quantification of D-Mannitol in biological fluids is crucial for pharmacokinetic studies and clinical monitoring, while its determination in drug products is essential for quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and reliability of the results.

Section 1: Analysis of D-Mannitol in Urine by UPLC-MS/MS

This section details a validated method for the quantification of D-Mannitol in human urine, adapted from a published study on the assessment of intestinal permeability.[1][2]

Experimental Protocol

1. Materials and Reagents

-

D-Mannitol

-

This compound (or a closely related stable isotope-labeled standard like D-Mannitol-1-13C,1-1-d2)[1][2]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (optional, for mobile phase modification)

-

Urine samples

2. Standard and Internal Standard Preparation

-

D-Mannitol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D-Mannitol in 10 mL of water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of water.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the D-Mannitol stock solution with water to cover the desired concentration range.

-

Working Internal Standard Solution: Dilute the this compound stock solution with the initial mobile phase (e.g., 80:20 Acetonitrile:Water) to a final concentration of 50 µg/mL.

3. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 1 minute to ensure homogeneity.

-

Centrifuge at 5,000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the working internal standard solution.

-

Vortex the mixture thoroughly.

-

The sample is now ready for injection into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions

-

Chromatographic Column: Ethylene bridged hybrid amide column (or equivalent HILIC column)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 20% to 80% Mobile Phase A over a short duration is effective.

-

Flow Rate: 200 µL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Mass Spectrometry: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

Monitor specific precursor-to-product ion transitions for both D-Mannitol and this compound.

-

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for urinary D-Mannitol.[1][2]

| Parameter | Value |

| Linearity Range | 10 - 1000 µg/mL |

| Limit of Detection (LOD) | 2 µg/mL |

| Limit of Quantification (LOQ) | 10 µg/mL |

| Within-run Precision (%CV) | 0.7 - 2.9% |

| Between-run Precision (%CV) | 1.9 - 4.7% |

| Accuracy | 94.8 - 97.5% |

| Recovery | > 90% |

Experimental Workflow: UPLC-MS/MS Analysis of Urinary D-Mannitol

Caption: Workflow for urinary D-Mannitol analysis by UPLC-MS/MS.

Section 2: Analysis of D-Mannitol in Plasma by GC-MS

This section outlines a general protocol for the quantification of D-Mannitol in plasma using GC-MS. This method requires a derivatization step to increase the volatility of the sugar alcohol.

Experimental Protocol

1. Materials and Reagents

-

D-Mannitol

-

This compound

-

Plasma samples (e.g., human, rat)

-

Protein Precipitation Agent: Acetonitrile or Methanol (cold)

-

Derivatization Reagents:

-

Methoxyamine hydrochloride in pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

-

Solvent for extraction: Toluene or Hexane

2. Standard and Internal Standard Preparation

-

Prepare stock and working standard solutions of D-Mannitol and this compound as described in Section 1.

3. Sample Preparation

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add a known amount of this compound working solution.

-

Protein Precipitation: Add 400 µL of cold acetonitrile, vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

Evaporation: Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Two-Step):

-

Methoximation: Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37 °C for 2 hours with shaking.[3] This step protects aldehyde and keto groups.

-